Cephradine dihydrate

Übersicht

Beschreibung

Synthesis Analysis

Cephradine, the first generation cephalosporin, is active against a wide range of pathogens . A study represents a breakthrough in enzymatic synthesis of cephradine and suggests that computational design strategies can adapt an enzyme to catalyze non-natural chemical transformations for green process development with industrial significance . The identified cocaine esterase scaffold afforded low sequence identity (<30%) with the known β-lactam synthases, such as penicillin G acylase or α-amino acid ester hydrolase, and was able to catalyze the condensation reaction between d-dihydrophenylglycine methyl ester and 7-aminodesacetoxycephalosporanic acid to produce cephradine .Molecular Structure Analysis

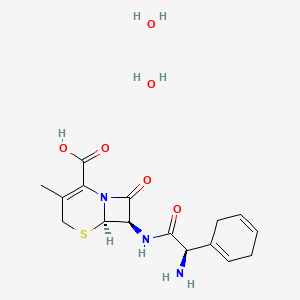

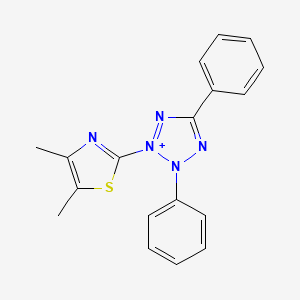

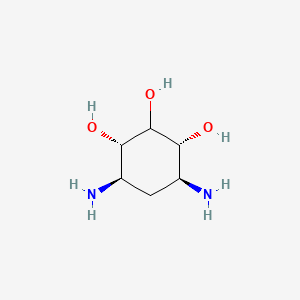

The molecular formula of Cephradine Dihydrate is C16H23N3O6S . Its exact mass is 367.12 and its molecular weight is 367.420 . The IUPAC name is (6R,7R)-7-[[ (2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid;dihydrate .Chemical Reactions Analysis

High-performance liquid chromatography (HPLC) method is the most common method for the analysis of Cephradine in formulation and in biological fluids .Wissenschaftliche Forschungsanwendungen

Diabetic Wound Healing

Cephradine dihydrate has been used in the development of gelatin/polyvinyl alcohol electrospun nanofibers for effective diabetic wound healing . The antibiotic-loaded nanofibers were found to be effective against Staphylococcus aureus strains that cause diabetic wound infections . The nanofibers were characterized physically and biologically, and their potency was assessed both in-vitro and in-vivo .

Drug Delivery Systems

Cephradine dihydrate has been used in the development of drug delivery systems . Electrospun nanofibers, which are induced by a high voltage applied to a drug-loaded polymer solution, have been used for this purpose . These nanofibers have been used for pharmaceutical applications and tissue regeneration .

Tissue Regeneration

Cephradine dihydrate has been used in tissue regeneration . Electrospun nanofibers, which are used in tissue scaffolds, have been loaded with Cephradine dihydrate for this purpose .

Crystallization Process

Cephradine dihydrate has been used in the crystallization process . It has been reported that Cephradine can form at least 4 anhydrous polymorphs, one monohydrate, and one dihydrate . This leads to significant challenges in the crystallization process as the product has to be crystallized with the desired solid form and the preferred particle size and shape .

Antibiotic Treatment

Cephradine dihydrate is a first-generation cephalosporin antibiotic and can be used to treat different infectious diseases from both gram-positive and gram-negative microorganisms .

Environmental Studies

Cephradine dihydrate has been used in environmental studies . Different activities of Chlamydomonas reinhardtii toward Cephradine were studied, and the results indicated that Cephradine is resistant in simulated natural water environment . Cephradine was mainly removed by hydrolysis, adsorption, desorption, photodecarboxylation, and photoisomerization .

Wirkmechanismus

Target of Action

Cephradine dihydrate primarily targets Penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of bacterial cell walls .

Mode of Action

Cephradine dihydrate, like the penicillins, is a beta-lactam antibiotic . By binding to specific PBPs located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that Cephradine interferes with an autolysin inhibitor .

Biochemical Pathways

The inhibition of bacterial cell wall synthesis by Cephradine dihydrate disrupts the formation of the bacterial cell wall, leading to cell lysis and ultimately killing the bacteria . This mechanism of action makes PBPs inhibitors effective against a wide range of bacterial infections .

Pharmacokinetics

Cephradine dihydrate is well absorbed and can be administered both orally and parenterally . It has been tested for its diffusion into various body fluids . The drug is primarily excreted unchanged in the urine .

Result of Action

The result of Cephradine dihydrate’s action is the inhibition of bacterial growth and ultimately the elimination of the infection . It is used to treat a wide variety of bacterial infections, including skin, ear, respiratory, and urinary tract infections .

Action Environment

The efficacy of Cephradine dihydrate can be influenced by environmental factors. For instance, light irradiation plays an important role in eliminating Cephradine dihydrate in an alga-containing water environment

Eigenschaften

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.2H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);2*1H2/t10-,11-,15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKDHIDYMXXJLI-OEDJVVDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974005 | |

| Record name | 7-{[2-Amino-2-(cyclohexa-1,4-dien-1-yl)-1-hydroxyethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cephradine dihydrate | |

CAS RN |

31828-50-9, 58456-86-3 | |

| Record name | Cephradine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{[2-Amino-2-(cyclohexa-1,4-dien-1-yl)-1-hydroxyethylidene]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(2-amino-2-(1,4-cyclohexadien-1-yl) acetamido)-3-methyl-8-oxo-, hydrate, D- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHRADINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56PPJ9MMPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Cephradine dihydrate?

A1: Cephradine dihydrate is a cephalosporin antibiotic. While the provided abstracts don't delve into the specific mechanism of action, cephalosporins are known to exert their antibacterial effect by interfering with bacterial cell wall synthesis. [] This disruption leads to bacterial cell death.

Q2: Can you elaborate on the analytical methods used for the determination of Cephradine dihydrate in pharmaceutical formulations?

A2: One of the research papers describes a kinetic spectrophotometric method for determining the concentration of Cephradine dihydrate in pharmaceutical formulations. [] This method utilizes the reaction of Cephradine dihydrate with alkaline potassium permanganate, which results in a measurable color change. By monitoring the rate of change in absorbance at a specific wavelength (610 nm), the concentration of Cephradine dihydrate can be determined. This method offers a simple, sensitive, and reliable way to quantify Cephradine dihydrate in pharmaceutical preparations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B1221621.png)

![N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide](/img/structure/B1221624.png)